PROTAC BRAF-V600E degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRAF-V600E degrader-2 is a potent and selective degrader of the BRAF-V600E mutant protein. This compound is designed to target and degrade the BRAF-V600E kinase, which is a common mutation found in various cancers, including melanoma. The compound exhibits high selectivity for the mutant BRAF-V600E over the wild-type BRAF, making it a promising candidate for targeted cancer therapy .
Métodos De Preparación
The synthesis of PROTAC BRAF-V600E degrader-2 involves multiple steps, including the formation of a bifunctional molecule that can bind both the target protein (BRAF-V600E) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Formation of the ligand for BRAF-V600E: This involves synthesizing a molecule that can specifically bind to the BRAF-V600E kinase domain.
Formation of the ligand for the E3 ubiquitin ligase: This involves synthesizing a molecule that can bind to the E3 ubiquitin ligase, such as cereblon.
Linking the two ligands: The two ligands are connected via a linker to form the final PROTAC molecule.
Análisis De Reacciones Químicas
PROTAC BRAF-V600E degrader-2 undergoes several types of chemical reactions, including:
Binding reactions: The compound binds to both the BRAF-V600E kinase and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated BRAF-V600E protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction conditions such as temperature and pH. The major product formed from these reactions is the degraded BRAF-V600E protein.
Aplicaciones Científicas De Investigación
PROTAC BRAF-V600E degrader-2 has several scientific research applications, including:
Cancer research: The compound is used to study the effects of BRAF-V600E degradation on cancer cell growth and survival.
Drug development: The compound serves as a model for developing other PROTAC-based therapies targeting different proteins involved in cancer and other diseases.
Biological research: The compound is used to study the mechanisms of protein degradation and the role of BRAF-V600E in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of PROTAC BRAF-V600E degrader-2 involves the following steps:
Binding to BRAF-V600E: The compound binds to the BRAF-V600E kinase domain with high affinity.
Recruitment of E3 ubiquitin ligase: The compound also binds to an E3 ubiquitin ligase, such as cereblon, bringing the two proteins into close proximity.
Ubiquitination and degradation: The proximity of the E3 ubiquitin ligase facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome. .
Comparación Con Compuestos Similares
PROTAC BRAF-V600E degrader-2 is unique in its high selectivity for the BRAF-V600E mutant over the wild-type BRAF. Similar compounds include:
Propiedades
Fórmula molecular |
C42H39F2N7O8S |
---|---|
Peso molecular |
839.9 g/mol |
Nombre IUPAC |
N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide |
InChI |
InChI=1S/C42H39F2N7O8S/c1-2-17-60(58,59)50-32-13-12-31(43)36(37(32)44)38(54)30-22-48-39-28(30)18-25(21-47-39)24-8-6-23(7-9-24)20-46-34(52)5-3-4-16-45-26-10-11-27-29(19-26)42(57)51(41(27)56)33-14-15-35(53)49-40(33)55/h6-13,18-19,21-22,33,45,50H,2-5,14-17,20H2,1H3,(H,46,52)(H,47,48)(H,49,53,55) |
Clave InChI |
AAIPPJPUZKZIHC-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.